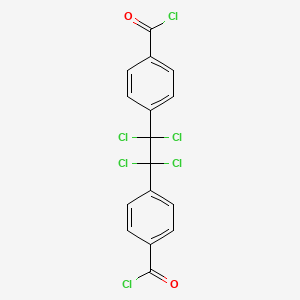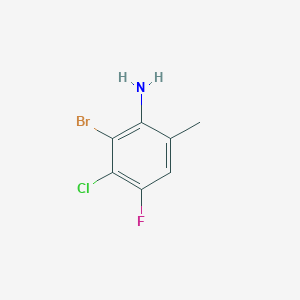
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline (DCTN) is an organic compound used in a variety of scientific research applications. It is a member of the aniline family, a class of aromatic compounds containing a six-membered ring of carbon and nitrogen atoms. DCTN has a wide range of properties, including strong solubility in a variety of solvents, low vapor pressure, and high boiling point. It is an important reagent for organic synthesis and as a catalyst in reactions.
Aplicaciones Científicas De Investigación
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline is widely used in scientific research applications. It is an important reagent for organic synthesis and as a catalyst in reactions. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It has been used in the synthesis of a variety of drugs and other compounds, including antifungal agents, antiviral agents, and anti-cancer agents. It has also been used in the synthesis of dyes and pigments, as well as in the production of polymers and other materials.
Mecanismo De Acción
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline acts as a catalyst in the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane to form the desired product. The reaction is believed to involve the formation of a cyclic intermediate, which is then attacked by the nucleophile. The reaction is believed to proceed through a series of steps, including the formation of an intermediate, the attack of the nucleophile, and the elimination of a leaving group.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as being able to inhibit the growth of certain types of cancer cells. It has also been found to have antioxidant activity, which may be beneficial in preventing the damage caused by free radicals. Additionally, it has been found to have antifungal properties, which may be beneficial in treating fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its high solubility in a variety of solvents, which makes it easy to use in a variety of reactions. Additionally, it has a low vapor pressure and high boiling point, which makes it easier to use in reactions that require higher temperatures. However, this compound also has some limitations, such as its high cost and the fact that it is not as widely available as other compounds.
Direcciones Futuras
The use of N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline in scientific research applications has been increasing in recent years, and there are a number of potential future directions for its use. One potential direction is the development of new synthetic methods for its synthesis. Additionally, research could be conducted to explore its potential uses in the synthesis of new pharmaceuticals, biochemicals, and other organic compounds. Additionally, research could be conducted to further explore its biochemical and physiological effects, as well as its potential applications in the treatment of diseases. Finally, research could be conducted to explore its potential applications in the production of polymers and other materials.
Métodos De Síntesis
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline can be synthesized through a variety of methods. One of the most common methods is by the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane. This reaction is carried out in the presence of a base, such as sodium hydroxide, and produces the desired product in high yield. Other methods of synthesis include the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane in the presence of an acid, such as hydrochloric acid, and the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane in the presence of a Lewis acid, such as aluminum chloride.
Propiedades
IUPAC Name |
5-chloro-2-nitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2/c1-3-5-18(6-4-2)11-8-10(14)9(13(15,16)17)7-12(11)19(20)21/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWGWAHUDNLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)



![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)




